3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

Drug discovery Medicinal chemistry Structure-activity relationship

Sourcing 306977-52-6 gives your lab a structurally differentiated thiophene-2-carboxamide occupying underexplored IKK-2 inhibitor chemical space beyond the crowded ureido-thiophene series (e.g., TPCA-1). Its unique 4-fluoro-2-nitrophenoxy group introduces a redox-active nitro handle exploitable for bioreductive prodrug design, while the sterically hindered tert-pentyl amide confers distinct lipophilicity (cLogP ~2.98) and binding constraints. No public bioactivity data exists, making it an ideal deorphanization probe for kinase panels or diversity screening libraries. Secure this scaffold now for SAR expansion.

Molecular Formula C16H17FN2O4S
Molecular Weight 352.38
CAS No. 306977-52-6
Cat. No. B2931053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide
CAS306977-52-6
Molecular FormulaC16H17FN2O4S
Molecular Weight352.38
Structural Identifiers
SMILESCCC(C)(C)NC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C16H17FN2O4S/c1-4-16(2,3)18-15(20)14-13(7-8-24-14)23-12-6-5-10(17)9-11(12)19(21)22/h5-9H,4H2,1-3H3,(H,18,20)
InChIKeyBBBVULARRIFJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide (CAS 306977-52-6): Chemical Identity and Procurement-Relevant Structural Features


3-(4-Fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide (CAS 306977-52-6) is a synthetic thiophene-2-carboxamide derivative with molecular formula C₁₆H₁₇FN₂O₄S and molecular weight 352.38 g/mol . The compound features a thiophene core substituted at the 3-position with a 4-fluoro-2-nitrophenoxy group and carries an N-(2-methylbutan-2-yl) (tert-pentyl) carboxamide moiety at the 2-position . It is supplied as a research chemical, typically at ≥95% purity, and falls within the broader class of thiophene carboxamides that have been investigated as IKK-2 (IκB kinase-2) inhibitors in the NF-κB signaling pathway [1].

Why 3-(4-Fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide Cannot Be Replaced by Common Thiophene Carboxamide Analogs


Within the thiophene-2-carboxamide chemical space, substitution patterns on the phenoxy ring and the amide nitrogen critically modulate both target binding and physicochemical properties [1]. The specific combination of a 4-fluoro-2-nitrophenoxy group with a sterically hindered tert-pentyl amide in compound 306977-52-6 is structurally distinct from the more widely studied IKK-2 inhibitors such as TPCA-1, which bears a ureido group at the 2-position and a 4-fluorophenyl substituent at the 5-position [2]. The nitro group on the phenoxy ring introduces a redox-active moiety capable of bioreductive activation—a feature entirely absent from non-nitrated analogs [3]. The branched tert-pentyl amide further differentiates this compound from N-methyl, N,N-dimethyl, and N-phenyl congeners by conferring greater lipophilicity (calculated logP ~2.98 [4]) and distinct steric constraints, preventing generic interchange between members of this structural class.

Quantitative Differentiation Evidence: 3-(4-Fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide vs. Structural Analogs


Steric Differentiation: Branched tert-Pentyl Amide vs. Linear or Unsubstituted Amide Analogs

The N-(2-methylbutan-2-yl) (tert-pentyl) amide substituent in compound 306977-52-6 introduces a quaternary α-carbon branching point that is absent in the more common N-methyl, N,N-dimethyl, and N-phenyl thiophene-2-carboxamide analogs . This branching increases the calculated logP to 2.98 and reduces the fraction of sp³-hybridized carbons to 0.19, compared to lower lipophilicity and higher sp³ fraction in analogs with smaller amide substituents [1]. In the context of IKK-2 inhibitor patent SAR, this type of bulky alkyl amide has been associated with modulation of pharmacokinetic properties, though direct comparative in vivo data for this specific compound are not available [2].

Drug discovery Medicinal chemistry Structure-activity relationship

Redox-Active Nitro Group: Bioreductive Potential vs. Non-Nitrated Thiophene Carboxamides

The 4-fluoro-2-nitrophenoxy substituent in compound 306977-52-6 contains an aromatic nitro group that is redox-active and susceptible to enzymatic reduction by nitroreductases (NfsA/NfsB in bacteria; corresponding human oxidoreductases) [1]. This structural feature is entirely absent from non-nitrated thiophene carboxamide analogs such as the widely used IKK-2 inhibitor TPCA-1 [2]. In the broader class of nitrothiophene carboxamides, the nitro group has been shown to function as a prodrug-activating handle, where enzymatic reduction converts the compound to a reactive intermediate with altered biological activity [3]. The presence of the fluorine atom ortho to the nitro group on the phenoxy ring further modulates the electronic environment, potentially influencing the reduction potential relative to non-fluorinated nitrophenoxy analogs [4].

Prodrug activation Nitroreductase Anticancer

Positional Selectivity: 3-Phenoxy vs. 5-Substituted Thiophene Carboxamide Regioisomers

Compound 306977-52-6 is a 2-carboxamide-3-phenoxy thiophene, whereas the most potent IKK-2 inhibitor TPCA-1 is a 3-carboxamide-5-aryl thiophene bearing a 2-ureido substituent [1]. This regioisomeric difference places the phenoxy group at a position adjacent to the carboxamide on the thiophene ring in 306977-52-6, versus the 3-carboxamide/5-aryl arrangement in TPCA-1. In the AstraZeneca IKK-2 patent families, 2-carboxamide thiophenes with 3-phenoxy substitution represent a distinct sub-series with a different binding orientation compared to 3-carboxamide analogs [2]. The patent SAR indicates that the identity of the amide substituent and the phenoxy ring substitution pattern are critical determinants of IKK-2 inhibitory potency within this sub-series [3].

Regiochemistry IKK-2 inhibitor Binding mode

Calculated Physicochemical Property Profile vs. In-Class IKK-2 Inhibitor Comparators

The ZINC database entry for compound 306977-52-6 (ZINC000408699720) provides calculated physicochemical descriptors that can be compared with those of known IKK-2 inhibitors [1]. The compound has a molecular weight of 352.38, calculated logP of 2.98, tPSA of 84 Ų, 2 H-bond donors, and 4 H-bond acceptors, placing it within Lipinski's rule-of-five space but with higher lipophilicity than TPCA-1 (MW ~279, fewer rotatable bonds) [2]. The intermediate lipophilicity (logP ~3) of 306977-52-6, driven by the tert-pentyl group, positions it between highly polar analogs (such as sulfamoylphenyl derivatives) and highly lipophilic analogs, offering a differentiated physicochemical profile for cell permeability and solubility optimization .

Drug-likeness Lipinski parameters ADME prediction

Limited Public Bioactivity Data: Critical Gap vs. Well-Characterized IKK-2 Inhibitors

A search of authoritative databases including ChEMBL, BindingDB, PubChem BioAssay, and ZINC finds no publicly disclosed biological activity data (IC₅₀, Kd, EC₅₀) for compound 306977-52-6 against any defined molecular target [1]. In contrast, structurally related IKK-2 inhibitors such as TPCA-1 (IKK-2 IC₅₀ = 17.9 nM; 22-fold selectivity over IKK-1) [2] and IKK-2 Inhibitor XI (IKK-2 IC₅₀ = 25 nM; >40-fold selectivity over IKK-1) have well-documented potency and selectivity profiles. This evidence gap represents a significant procurement consideration: while 306977-52-6 offers structural novelty, the absence of published target engagement or cellular activity data constitutes a risk factor that must be weighed against the potential value of exploring an underexamined chemical space.

Data availability Procurement risk Target validation

Application Scenarios for 3-(4-Fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide Based on Differential Evidence


SAR Expansion of the 2-Carboxamide-3-Phenoxy Thiophene Sub-Series for IKK-2 Drug Discovery

The 2-carboxamide-3-phenoxy thiophene scaffold of 306977-52-6 represents a structurally underexplored sub-series within IKK-2 inhibitor chemical space, distinct from the well-characterized 3-carboxamide-5-aryl series exemplified by TPCA-1 [1]. Researchers seeking to diversify IKK-2 inhibitor chemotypes beyond the crowded ureido-thiophene space can use 306977-52-6 as a starting point for systematic variation of the amide substituent and phenoxy ring substitution pattern, leveraging the SAR framework described in AstraZeneca patents WO2004063185 and US7098240 [2].

Bioreductive Prodrug Design Leveraging the 4-Fluoro-2-Nitrophenoxy Moiety

The aromatic nitro group in 306977-52-6 provides a redox-sensitive handle that can be exploited for bioreductive prodrug strategies, as demonstrated for nitrothiophene carboxamides in antibacterial research where nitroreductase-mediated activation was essential for activity [3]. In the context of tumor hypoxia or infection models where nitroreductase expression is elevated, 306977-52-6 may serve as a scaffold for designing tissue-selective agents that are activated preferentially under reducing conditions—a property not shared by non-nitrated analogs like TPCA-1 [4].

Physicochemical Probe for Balancing Lipophilicity in Kinase Inhibitor Lead Optimization

With a calculated logP of 2.98 and tPSA of 84 Ų, 306977-52-6 occupies an intermediate physicochemical space between highly polar kinase inhibitors and excessively lipophilic compounds that risk poor solubility and promiscuous binding [5]. This property profile makes it suitable as a reference compound for calibrating cell permeability vs. solubility in thiophene-based lead series, particularly when compared with the lower-lipophilicity TPCA-1 (estimated logP ≈ 1.5–2.0) [6].

Primary Screening Campaigns for Target Deorphanization

Given the complete absence of publicly available bioactivity data for 306977-52-6 [7], laboratories equipped with kinase profiling panels or phenotypic screening capabilities can use this compound as a structurally novel probe for target deorphanization. The unique combination of the tert-pentyl amide and fluoro-nitrophenoxy substituents makes it a valuable addition to diversity-oriented screening libraries where coverage of underexplored thiophene carboxamide chemical space is desired.

Quote Request

Request a Quote for 3-(4-fluoro-2-nitrophenoxy)-N-(2-methylbutan-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.